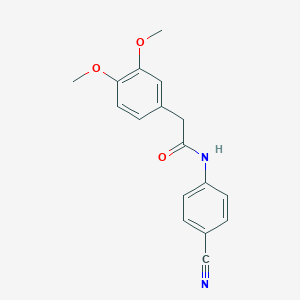
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione, also known as ADT-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of barbituric acid and has been found to possess unique properties that make it useful in different areas of study.
作用机制
The mechanism of action of 5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione involves the selective activation of the α5 subunit of GABA(A) receptors. This activation results in an increase in the inhibitory neurotransmitter GABA, which leads to the modulation of neuronal activity. The selective activation of α5 subunit has been found to enhance cognitive function and memory by improving the signal-to-noise ratio of synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to enhancing cognitive function and memory, it has been found to have anxiolytic and anticonvulsant properties. The compound has also been shown to improve sleep quality and reduce the risk of seizures.
实验室实验的优点和局限性
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has several advantages for use in lab experiments. It is a potent and selective agonist of the α5 subunit of GABA(A) receptors, making it a useful tool for studying the function of these receptors. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has the potential for further research in several areas. One future direction is the development of new analogs with improved pharmacokinetic properties and selectivity for the α5 subunit of GABA(A) receptors. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the compound's use as a tool for studying the role of GABA(A) receptors in different brain regions and their contribution to cognitive function and behavior is an exciting area of research.
合成方法
The synthesis of 5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione involves the reaction of aniline and barbituric acid in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and condensation reactions, to yield the final product. The purity and yield of this compound can be improved by using appropriate purification techniques such as recrystallization and chromatography.
科学研究应用
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione has been found to have diverse applications in scientific research. One of the significant areas of study is in the field of neuroscience, where it has been used as a tool to study the function of GABA(A) receptors. This compound has been shown to selectively activate the α5 subunit of GABA(A) receptors, which are predominantly expressed in the hippocampus region of the brain. This activation has been found to enhance cognitive function, memory, and learning.
属性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
5-(anilinomethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6,12H,(H2,13,14,15,16,17) |
InChI 键 |
FTDMVSVIAUREKX-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
规范 SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
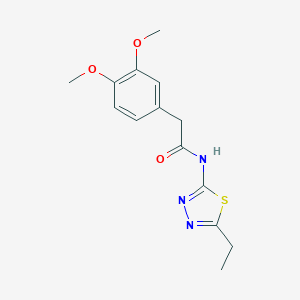
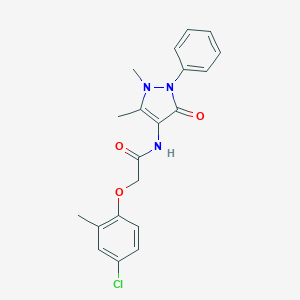
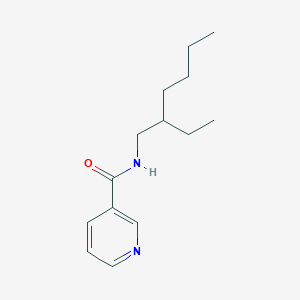


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
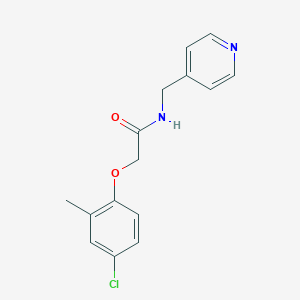
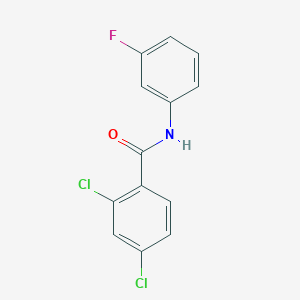
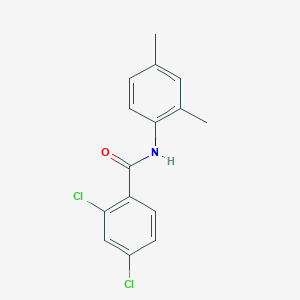
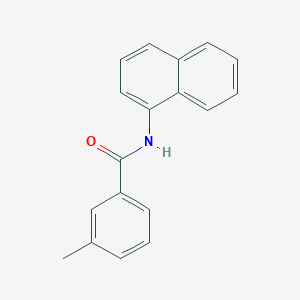

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
